molecular formula C21H23N5O3 B2628188 3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034409-30-6

3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2628188
M. Wt: 393.447
InChI Key: HHGPEJJKRNGYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • 3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound with a benzoxazole ring system.

  • It contains a piperazine moiety and an oxo group, making it structurally interesting.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific synthesis details for this compound in the retrieved papers.

    • However, the synthesis of similar compounds often involves cyclization reactions and functional group modifications.





  • Molecular Structure Analysis



    • The molecular formula is C21H23N5O3 .

    • The compound likely has a planar or nearly planar structure due to the aromatic rings.

    • The piperazine ring and oxazolone group contribute to its overall shape.





  • Chemical Reactions Analysis



    • Without specific data, we can’t discuss its chemical reactions directly.

    • However, similar compounds may undergo nucleophilic substitutions, cyclizations, or oxidation reactions.





  • Physical And Chemical Properties Analysis



    • Solubility : It is likely soluble in polar solvents due to its functional groups.

    • Melting Point : Unknown, but it could be determined experimentally.

    • Stability : Stable under normal conditions.




  • Scientific Research Applications

    Synthesis and Evaluation Against Mycobacterium tuberculosis

    Compounds structurally related to the queried chemical have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. For instance, novel fluoroquinolones with significant in vivo activity against Mycobacterium tuberculosis H37Rv in Swiss albino mice have been developed, showcasing the potential for similar compounds to contribute to tuberculosis research and treatment efforts (Shindikar & Viswanathan, 2005).

    Antimicrobial Activity

    Similar compounds, specifically 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, have been synthesized and evaluated for their in vitro and in vivo antibacterial activities, revealing significant antimicrobial properties. This suggests a potential application in the development of new antimicrobial agents to combat resistant bacterial strains (Rameshkumar et al., 2003).

    Antitubercular Agents

    Research into the design, synthesis, and evaluation of various benzo[d]isoxazole derivatives for their anti-tubercular activity indicates the potential of similar compounds in the search for potent anti-tubercular agents. Such studies are crucial for developing new treatments against tuberculosis, particularly in the context of drug-resistant strains (Naidu et al., 2016).

    Antidepressant and Antianxiety Activity

    Compounds with a similar structural framework have been synthesized and evaluated for their antidepressant and antianxiety activities, highlighting the potential therapeutic applications of such compounds in the treatment of mental health disorders. This area of research is significant given the ongoing need for new and effective treatments for depression and anxiety (Kumar et al., 2017).

    DNA GyrB Inhibition for Tuberculosis Treatment

    The development and screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition represent another critical area of application. These studies aim to identify new compounds that can inhibit the replication of the tuberculosis bacterium, thereby offering a potential pathway to novel treatments (Reddy et al., 2014).

    Safety And Hazards



    • The compound is not intended for human or veterinary use.

    • For research purposes only.

    • No specific safety hazards reported.




  • Future Directions



    • Investigate its biological activity and potential therapeutic applications.

    • Explore modifications to enhance its properties.

    • Conduct further studies to understand its mechanism of action.




    properties

    IUPAC Name

    3-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H23N5O3/c27-20(14-26-17-7-3-4-8-18(17)29-21(26)28)25-11-9-24(10-12-25)19-13-15-5-1-2-6-16(15)22-23-19/h3-4,7-8,13H,1-2,5-6,9-12,14H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HHGPEJJKRNGYML-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H23N5O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    393.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

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